Benzyl 4,6-O-benzylidene-a-D-galactopyranoside
Overview
Description
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a chemical compound that belongs to the class of benzylidene acetals. It is derived from galactose, a type of sugar, and is characterized by the presence of a benzylidene group attached to the 4 and 6 positions of the galactopyranoside ring. This compound is often used as a building block in the synthesis of various complex carbohydrates and glycosides.
Mechanism of Action
Target of Action
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a compound that has been utilized in the realm of biomedicine . .
Mode of Action
It is known that benzylidene acetals, a group to which this compound belongs, play a significant role in synthetic carbohydrate chemistry . They form a new chiral center during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
It is known that benzylidene acetals are important intermediates in the preparation of various sugars .
Result of Action
This compound has been noted for its potential in assuaging an array of afflictions, ranging from malignancies to metabolic maladies and neuronal anomalies . .
Biochemical Analysis
Biochemical Properties
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . It has been found to have broad application in synthetic carbohydrate chemistry . The bulky phenyl substituent in the molecule adopts predominantly the thermodynamically more stable equatorial orientation .
Temporal Effects in Laboratory Settings
It’s known that the compound has a melting point of 164-165 °C (lit.) and should be stored at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4,6-O-benzylidene-a-D-galactopyranoside typically involves the protection of the hydroxyl groups at the 4 and 6 positions of the galactopyranoside ring. This is achieved by reacting the galactopyranoside with benzaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the benzylidene acetal. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzylidene group, yielding the free hydroxyl groups at the 4 and 6 positions.
Substitution: It can participate in nucleophilic substitution reactions where the benzylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Free hydroxyl groups at the 4 and 6 positions.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is widely used in scientific research, particularly in the fields of carbohydrate chemistry and glycoscience. It serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying biological processes such as cell-cell recognition and signaling. Additionally, it is used in the development of glycosylation reactions and the synthesis of glycosyl donors and acceptors .
In the biomedical sector, this compound is utilized in the design of drug molecules and therapeutic agents targeting bacterial and viral infections. Its ability to form stable glycosidic bonds makes it valuable in the synthesis of glycopeptides and glycoproteins.
Comparison with Similar Compounds
Benzyl 4,6-O-benzylidene-a-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Benzyl 4,6-O-benzylidene-a-D-mannopyranoside: Derived from mannose, another type of sugar.
Uniqueness: Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is unique due to its specific stereochemistry and the presence of the benzylidene group at the 4 and 6 positions. This configuration provides distinct reactivity and selectivity in glycosylation reactions compared to its glucose and mannose counterparts .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19?,20+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-AKDAEUIJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.